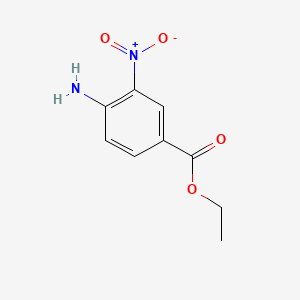

Ethyl 4-amino-3-nitrobenzoate

説明

Significance of Nitro-substituted Benzoate (B1203000) Derivatives in Organic Chemistry

Nitro-substituted benzoate derivatives are a class of compounds that hold considerable importance in the field of organic synthesis. The nitro group, being a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring. scielo.brnih.gov This electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution. scielo.br

The presence of the nitro group also impacts the physical and chemical properties of the molecule, including its polarity, solubility, and potential for hydrogen bonding. scielo.br These characteristics are crucial in designing and synthesizing new molecules with specific desired properties. Furthermore, the nitro group can be readily reduced to an amino group, providing a versatile handle for further functionalization and the creation of a wide array of derivatives. ontosight.ai This reactivity makes nitroaromatic compounds, including nitro-substituted benzoates, valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. ontosight.ainumberanalytics.com

Role of Aminobenzoic Acid Derivatives as Intermediates in Pharmaceutical Synthesis

Aminobenzoic acid and its derivatives are fundamental building blocks in the pharmaceutical industry. nih.govnih.gov Their structural versatility allows for modifications at both the amino and carboxyl groups, enabling the synthesis of a diverse range of molecules with potential therapeutic applications. nih.gov Para-aminobenzoic acid (PABA), for instance, is a well-known precursor in the synthesis of folate, a vital vitamin. nih.gov

Derivatives of aminobenzoic acid have been incorporated into drugs with a wide spectrum of activities, including local anesthetics (like benzocaine), anti-inflammatory agents, and antimicrobials. nih.govrsc.orgmdpi.com The ability to introduce various substituents onto the aromatic ring or modify the existing functional groups allows medicinal chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govnih.gov The amino and carboxyl groups also serve as key sites for forming amide and ester linkages, which are common in many drug structures. mdpi.comnih.gov

Overview of Ethyl 4-amino-3-nitrobenzoate as a Chemical Entity for Research

This compound serves as a key intermediate in multi-step organic syntheses. Its bifunctional nature, possessing both an amino and a nitro group with distinct electronic properties, allows for selective chemical transformations. The amino group can undergo reactions such as acylation or alkylation, while the nitro group can be reduced to an amine. ontosight.ai

This compound is commercially available from various chemical suppliers, facilitating its use in research laboratories. biomall.inapolloscientific.co.uk It is typically used as a starting material for the synthesis of more complex molecules, including heterocyclic compounds and potential drug candidates. Research involving this compound often focuses on exploring new synthetic methodologies and creating novel molecular scaffolds for biological evaluation.

Historical Perspective and Evolution of Research on Substituted Benzoates

The study of benzoic acid and its derivatives dates back to the 16th century. wikipedia.org The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski was a significant milestone. wikipedia.org The first industrial synthesis of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide. wikipedia.org

Research into substituted benzoates has evolved significantly over the years. Early work focused on understanding the effects of different substituents on the acidity and reactivity of the benzoic acid core. libretexts.org The development of the Hammett equation in 1935 provided a quantitative framework for correlating the structure of substituted benzoic acids with their reactivity. libretexts.org This has been instrumental in predicting reaction rates and equilibrium constants for a wide range of reactions. libretexts.orgresearchgate.netrsc.org More recently, research has expanded to explore the diverse biological activities of substituted benzoates, leading to their use in the development of new pharmaceuticals and materials. ontosight.ainih.gov The continuous development of new synthetic methods and analytical techniques continues to drive the exploration of this versatile class of compounds.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 4-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPCYANYWTUCLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998206 | |

| Record name | Ethyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76918-64-4 | |

| Record name | Benzoic acid, 4-amino-3-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76918-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitro-4-aminobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076918644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-nitro-4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Ethyl 4-amino-3-nitrobenzoate

Traditional synthetic strategies for this compound rely on multi-step sequences involving nitration, reduction, and esterification reactions. The choice of starting material and the sequence of these reactions are critical for achieving the desired substitution pattern on the aromatic ring.

A common and logical pathway to this compound begins with a suitably substituted benzoic acid derivative. A primary route involves the nitration of 4-aminobenzoic acid. The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is blocked, the incoming nitro group is directed to the ortho position (position 3), yielding 4-amino-3-nitrobenzoic acid.

Alternatively, synthesis can commence from 4-chloro-3-nitrobenzoic acid. In this approach, the chloro group at position 4 can be replaced by an amino group via nucleophilic aromatic substitution. Reaction with an amine, such as methylamine, has been shown to produce 4-(methylamino)-3-nitrobenzoic acid. google.com By extension, using ammonia (B1221849) would yield 4-amino-3-nitrobenzoic acid. This precursor acid is then subjected to esterification to obtain the final ethyl ester product.

The most direct method to synthesize this compound is the esterification of its corresponding carboxylic acid precursor, 4-amino-3-nitrobenzoic acid. The Fischer-Speier esterification is a widely employed technique for this transformation. mdpi.com This acid-catalyzed condensation reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). mdpi.combond.edu.au The reaction is reversible, and the equilibrium is driven towards the ester product by using an excess of the alcohol and/or by removing the water formed during the reaction.

While direct data for the ethyl ester is limited in the provided search results, the synthesis of the methyl ester analog (mthis compound) provides a clear precedent. bond.edu.au The reaction involves refluxing 4-amino-3-nitrobenzoic acid in methanol (B129727) with catalytic sulfuric acid. bond.edu.au A similar procedure with ethanol would yield the target ethyl ester.

Table 1: Reaction Conditions for Fischer Esterification of 4-amino-3-nitrobenzoic Acid (Methyl Ester Synthesis)

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Yield | Reference |

| 4-amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | 1 hour | Workable Yield | bond.edu.au |

| 4-amino-3-nitrobenzoic acid | Methanol | H₂SO₄ | 16 hours | Higher Yield | bond.edu.au |

This table is based on the synthesis of the methyl ester and serves as an illustrative example for the ethyl ester synthesis.

Synthesizing this compound starting from ethyl 4-nitrobenzoate (B1230335) presents a more complex challenge due to the directing effects of the existing substituents. A theoretical pathway would involve the reduction of the nitro group to an amino group to form ethyl 4-aminobenzoate (B8803810) (Benzocaine), followed by selective nitration at the 3-position. However, controlling this nitration to avoid other isomers and side reactions is difficult.

A more practical and controllable route involves starting with a different precursor, ethyl 4-chloro-3-nitrobenzoate. This intermediate can be prepared by the Fischer esterification of 4-chloro-3-nitrobenzoic acid with ethanol and sulfuric acid, a reaction that proceeds with good yield (75%). nih.gov Subsequently, the chlorine atom on ethyl 4-chloro-3-nitrobenzoate can be displaced by an amino group through a nucleophilic aromatic substitution reaction. A published procedure demonstrates the successful reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine (B1201723) to produce ethyl 4-ethylamino-3-nitrobenzoate. nih.gov Following this logic, a reaction with ammonia under appropriate conditions would yield the target primary amine, this compound.

Advanced Synthetic Approaches

Modern synthetic chemistry aims to improve efficiency, selectivity, and environmental sustainability. Advanced approaches for preparing this compound include the use of specialized catalysts and green chemistry techniques.

Palladium-based catalysts are highly effective for various transformations in organic synthesis, most notably for catalytic hydrogenation. The reduction of an aromatic nitro group to a primary amine is a fundamental reaction that is efficiently catalyzed by palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂). orgsyn.orgorgsyn.org This method is often preferred over chemical reducing agents like tin or iron because it typically provides cleaner reactions and higher yields with easier product isolation. orgsyn.orgorgsyn.org

In the context of synthesizing this compound, palladium-catalyzed hydrogenation is a crucial step in pathways that involve a nitro-group reduction. For example, in a route starting from ethyl 3,4-dinitrobenzoate, the selective reduction of one nitro group over the other would be required. While challenging, selectivity can sometimes be achieved by controlling reaction conditions or using specialized catalyst systems. google.com More commonly, catalytic hydrogenation is used to convert a precursor like ethyl 4-azido-3-nitrobenzoate or to reduce the nitro group in a final step after all other functionalities have been installed. The versatility of palladium catalysts makes them indispensable for such reductions. orgsyn.orgnih.gov

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Ultrasound and microwave irradiation are two techniques that serve as efficient, energy-saving alternatives to conventional heating methods. researchgate.netnih.gov

Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, leading to significantly shorter reaction times and often improved yields. researchgate.netijpsr.com For instance, the esterification of 4-nitrobenzoic acid with ethanol, a precursor step in some synthetic routes, has been successfully performed using microwave irradiation, which reduces the reaction time from hours to minutes. scirp.orgchemijournal.com

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. scirp.org This technique has been applied to a wide range of reactions, including esterifications and reductions. scirp.orgsciencemadness.org Studies on the synthesis of ethyl 4-nitrobenzoate show that both ultrasound and microwave irradiation, especially when combined with solid acid catalysts like zeolites, provide an environmentally friendly and efficient method for production. scirp.org These green methods could be readily adapted for the esterification of 4-amino-3-nitrobenzoic acid, offering a more sustainable route to this compound.

Table 2: Comparison of Conventional and Green Synthesis Methods for Ethyl 4-nitrobenzoate

| Method | Catalyst | Reaction Time | Conversion/Yield | Reference |

| Conventional Heating | H₂SO₄ | 17 hours | 75% Yield | nih.gov |

| Microwave (300 W) | Zeolite (H-MOR) | 2 hours | ~70% Conversion, 67% Yield | scirp.org |

| Ultrasound (330 W) | Zeolite (H-MOR) | 2 hours | ~60% Conversion | scirp.org |

This table illustrates the advantages of green chemistry techniques for a closely related precursor.

Mechanistic Studies of Key Synthetic Transformations

Nitro Group Reduction Mechanisms

The reduction of the nitro group on the aromatic ring is a critical transformation in the chemistry of this compound and related compounds. Several mechanisms and reagent systems can accomplish this conversion to a primary amine.

Catalytic Hydrogenation: A widely used method involves catalytic hydrogenation, often with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. chemicalbook.com The mechanism is believed to proceed through the formation of intermediate species such as hydroxylamines. This method is highly efficient; for instance, ethyl 4-(methylamino)-3-nitrobenzoate can be reduced to ethyl 3-amino-4-(methylamino)benzoate in methanol using a 10% Pd/C catalyst under hydrogen pressure. chemicalbook.com

Metal-Catalyzed Reductions: Earth-abundant metals are also effective for nitro group reduction.

Iron: Iron-based catalysts in the presence of a silane (B1218182) reducing agent can chemoselectively reduce nitro groups over other functionalities like esters and nitriles. rsc.org Systems using iron powder with an acid, such as hydrochloric acid (Fe/HCl), proceed through a single-electron transfer mechanism.

Indium: The reduction of related compounds like ethyl 4-nitrobenzoate has been successfully performed using indium metal in an aqueous solution of ammonium (B1175870) chloride and ethanol. orgsyn.org

Cobalt: Cobalt complexes have been shown to catalyze the chemoselective reduction of various nitro compounds, with mechanistic studies indicating the formation of intermediate metal-hydrazine complexes during the reaction. researchgate.net

The general pathway for these reductions, as described by the Haber-Lukashevich scheme, involves the stepwise addition of hydrogen equivalents to the nitro group, passing through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. researchgate.net

Esterification Reaction Mechanisms

This compound is synthesized via the esterification of its corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid. The most common mechanism for this transformation is the Fischer-Speier esterification. mdpi.comresearchgate.net

This acid-catalyzed reaction involves three key equilibrium steps:

Activation of the Carbonyl Group: A strong acid catalyst, typically sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. mdpi.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.

Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. mdpi.com

Water Elimination: A proton transfer occurs, followed by the elimination of a water molecule to reform the carbonyl double bond. The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the ethyl ester product. mdpi.com

The reaction is typically performed by refluxing the carboxylic acid in an excess of the alcohol (ethanol), which also serves as the solvent. The efficiency of the reaction is dependent on factors such as temperature control, acid concentration, and reflux duration. To drive the equilibrium towards the product side, the water formed during the reaction can be removed.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the precursors of this compound. The synthesis of N-substituted derivatives often starts with ethyl 4-chloro-3-nitrobenzoate. ingentaconnect.commdpi.com In this reaction, the chlorine atom, activated by the electron-withdrawing nitro group, is displaced by a nucleophile.

The mechanism proceeds via a two-step addition-elimination pathway:

Nucleophilic Addition: An amine (e.g., butylamine (B146782) or methylamine) acts as a nucleophile and attacks the carbon atom bearing the chlorine. mdpi.com This forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized across the aromatic ring and stabilized by the nitro group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the substituted product, such as ethyl 4-(butylamino)-3-nitrobenzoate. mdpi.com

This reaction is typically carried out in a suitable solvent like 1,4-dioxane (B91453) or tetrahydrofuran, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct, which shifts the equilibrium towards the product. ingentaconnect.com

Purification and Isolation Techniques in Laboratory Synthesis

The purification of this compound from a reaction mixture involves several standard laboratory techniques to remove unreacted starting materials, catalysts, and byproducts.

Liquid-Liquid Extraction: This is a primary method for separation. After the esterification reaction, the crude product is often worked up by adding water and extracting with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). orgsyn.orgbond.edu.au If the starting material was the carboxylic acid, the mixture can be washed with an aqueous basic solution, such as sodium bicarbonate. bond.edu.au The unreacted acidic starting material will form a water-soluble salt and move to the aqueous phase, while the neutral ester product remains in the organic phase. bond.edu.au The organic layer is then typically washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate. orgsyn.org

Filtration and Concentration: After extraction and drying, the drying agent is removed by filtration. The solvent is then removed from the filtrate, usually under reduced pressure using a rotary evaporator, to yield the crude solid product. orgsyn.orgbond.edu.au In cases where the product precipitates from the reaction mixture, it can be isolated directly by vacuum filtration and washed with a suitable solvent, such as cold water. ingentaconnect.com

Crystallization/Precipitation: The final step for obtaining a pure product is often crystallization or precipitation. The crude solid can be dissolved in a minimum amount of a hot solvent (e.g., dichloromethane or ethanol) and then allowed to cool slowly. orgsyn.org Often, a second solvent in which the product is less soluble (an anti-solvent, e.g., hexane) is added to induce precipitation. orgsyn.org The purified solid crystals are then collected by filtration. orgsyn.org

Chromatography: For high-purity requirements, column chromatography can be employed. A simplified version involves passing the dissolved crude product through a silica (B1680970) plug to remove polar impurities before concentrating the solution. bond.edu.au The progress of the purification can be monitored by Thin-Layer Chromatography (TLC). ingentaconnect.combond.edu.au

Table 2: Common Purification Techniques

| Technique | Purpose | Details |

| Liquid-Liquid Extraction | Separate ester from acidic/basic impurities | Use of immiscible organic and aqueous phases (e.g., ethyl acetate and NaHCO₃ solution) bond.edu.au |

| Washing & Drying | Remove inorganic salts and water | Washing with brine; drying the organic phase with Na₂SO₄ orgsyn.org |

| Concentration | Remove solvent | Evaporation under reduced pressure orgsyn.orgbond.edu.au |

| Crystallization | Final purification of the solid product | Dissolving in a hot solvent and cooling, or adding an anti-solvent orgsyn.org |

| Filtration | Isolate solid product | Vacuum filtration to collect precipitated or crystallized solids ingentaconnect.com |

Structural Characterization and Molecular Architecture

Spectroscopic Analysis in Elucidating Molecular Structure

Spectroscopy is a fundamental tool for determining the molecular structure of chemical compounds. Techniques such as NMR, IR, Mass Spectrometry, and UV-Visible spectroscopy each provide unique pieces of information that, when combined, allow for a detailed structural elucidation of Ethyl 4-amino-3-nitrobenzoate.

NMR spectroscopy is instrumental in mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For the methyl ester analogue, 4-amino-3-nitrobenzoic acid methyl ester, specific proton signals are observed. bond.edu.au The aromatic protons appear in the range of δ 7.0–8.5 ppm. A new singlet peak at 3.80 ppm, not present in the starting material, represents the ester's methyl group (CH₃). bond.edu.au The aromatic signals include a doublet at 7.04 ppm (J = 8.95 Hz), a doublet of doublets at 7.82 ppm (J = 2.10, 8.95 Hz), and a doublet at 8.52 ppm (J = 2.01 Hz). A broad peak at 7.97 ppm is indicative of the aromatic amine (NH₂). bond.edu.au For the related compound Ethyl 4-aminobenzoate (B8803810), the ethyl group protons show a triplet at δ 1.36 and a quartet at δ 4.31, while the aromatic protons appear as doublets at δ 6.63 and δ 7.85. orgsyn.org

¹³C NMR: Carbon NMR reveals the number and type of carbon atoms. In the analogue 4-amino-3-nitrobenzoic acid methyl ester, the carbon spectrum shows eight distinct peaks. bond.edu.au These include the methoxy (B1213986) carbon at 51.9 ppm, aromatic carbons at 116.1, 119.3, 128.0, 129.6, 134.7, and 148.8 ppm, and a carbonyl carbon at 164.9 ppm. bond.edu.au For the closely related Ethyl 4-aminobenzoate, the ¹³C NMR spectrum shows signals at δ 14.6 (CH₃), 60.4 (CH₂), 114.0 (Ar-CH), 120.5 (Ar-q), 131.7 (Ar-CH), 151.0 (Ar-q), and 166.9 (C=O). orgsyn.org

| Compound | Technique | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|---|

| 4-Amino-3-nitrobenzoic acid methyl ester bond.edu.au | ¹H NMR | DMSO-d6 | 8.52 (d, J=2.01), 7.97 (br s), 7.82 (dd, J=8.95, 2.10), 7.04 (d, J=8.95), 3.80 (s) |

| ¹³C NMR | DMSO-d6 | 164.9, 148.8, 134.7, 129.6, 128.0, 119.3, 116.1, 51.9 | |

| Ethyl 4-aminobenzoate orgsyn.org | ¹H NMR | CDCl₃ | 7.85 (d, J=9), 6.63 (d, J=9), 4.31 (q, J=7), 4.04 (br s), 1.36 (t, J=6) |

| ¹³C NMR | CDCl₃ | 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6 |

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the amino group (NH₂), the nitro group (NO₂), and the ester group (C=O). The IR spectrum is expected to show characteristic absorption bands for these groups. The nitro group typically shows strong absorptions around 1520 cm⁻¹ and 1350 cm⁻¹. The ester carbonyl (C=O) stretch is expected around 1720 cm⁻¹. For the related compound Ethyl 4-nitrobenzoate (B1230335), the C=O stretch appears at 1712.26 cm⁻¹, and NO₂ group peaks are observed at 1520.06 cm⁻¹ and 1366.77 cm⁻¹. scirp.org The IR spectrum of Ethyl 4-aminobenzoate shows bands for the amino group at 3424, 3345, and 3224 cm⁻¹, and an ester carbonyl peak at 1685 cm⁻¹. orgsyn.org

| Compound | Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|---|

| This compound (Expected) | Nitro (-NO₂) | Asymmetric/Symmetric Stretch | ~1520 / ~1350 | |

| Ester (C=O) | Stretch | ~1720 | ||

| Ethyl 4-nitrobenzoate | Ester (C=O) | Stretch | 1712.26 | scirp.org |

| Nitro (-NO₂) | Stretch | 1520.06, 1366.77 | scirp.org | |

| Ethyl 4-aminobenzoate | Amino (N-H) | Stretch | 3424, 3345, 3224 | orgsyn.org |

| Ester (C=O) | Stretch | 1685 | orgsyn.org |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula. The molecular weight of this compound is 210.19 g/mol . nih.govusbio.net The exact mass is calculated to be 210.06405680 Da. nih.gov

UV-Visible spectroscopy measures the electronic transitions within a molecule. Conjugated systems, like the one in this compound, exhibit characteristic absorptions in the UV-Vis range. A maximum absorption (λmax) for this compound has been reported at approximately 450 nm.

X-ray Crystallography and Solid-State Structural Elucidation

While specific crystallographic data for this compound was not found in the searched sources, data for the closely related compound, Ethyl 4-ethylamino-3-nitrobenzoate, provides insight into the likely solid-state architecture. The substitution of a hydrogen atom with an ethyl group on the amine is the key difference.

For the related compound, Ethyl 4-ethylamino-3-nitrobenzoate (C₁₁H₁₄N₂O₄), X-ray diffraction analysis revealed a monoclinic crystal system. nih.gov In the crystal structure, molecules are linked into chains by intermolecular N-H···O hydrogen bonds. nih.gov Another related compound, 4-Ethylamino-3-nitrobenzoic acid, crystallizes in the triclinic system. iucr.org

| Parameter | Ethyl 4-ethylamino-3-nitrobenzoate nih.gov | 4-Ethylamino-3-nitrobenzoic acid iucr.org |

|---|---|---|

| Chemical Formula | C₁₁H₁₄N₂O₄ | C₉H₁₀N₂O₄ |

| Formula Weight | 238.24 | 210.19 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | P-1 |

| a (Å) | 4.2360 (8) | 3.9354 (4) |

| b (Å) | 16.180 (3) | 8.4741 (9) |

| c (Å) | 8.4890 (17) | 13.8106 (15) |

| α (°) | 90 | 89.256 (5) |

| β (°) | 95.80 (3) | 84.730 (4) |

| γ (°) | 90 | 82.304 (4) |

| Volume (ų) | 578.8 (2) | 454.49 (8) |

| Z | 2 | 2 |

| Temperature (K) | 294 (2) | 120 |

Analysis of Hydrogen Bonding Networks (Intra- and Intermolecular)

The crystal structure of this compound and its derivatives is significantly stabilized by a network of hydrogen bonds. A strong intramolecular N—H⋯O hydrogen bond is consistently observed between the amino group and an oxygen atom of the adjacent nitro group. researchgate.net This interaction results in the formation of a stable six-membered ring, often described with an S(6) graph-set motif. researchgate.netresearchgate.net

In derivatives like Ethyl 4-(tert-butylamino)-3-nitrobenzoate, intramolecular N—H···O, N—H···N, and C—H···O hydrogen bonds contribute to the molecular stability, creating S(6) and S(5) ring motifs. nih.gov Similarly, in Ethyl 4-ethylamino-3-nitrobenzoate, a bifurcated intra/intermolecular N—H⋯(O,O) hydrogen bond is present. nih.govnih.gov The intramolecular component of this bond forms a non-planar six-membered ring. nih.govnih.gov

Intermolecularly, the molecules are linked into larger assemblies. In Ethyl 4-anilino-3-nitrobenzoate, N—H⋯O hydrogen bonds between the carbonyl and amine groups connect the molecules into zigzag chains. researchgate.net For Ethyl 4-ethylamino-3-nitrobenzoate, the intermolecular portion of the bifurcated hydrogen bond links molecules into chains parallel to the b-axis of the crystal. nih.gov In other related structures, intermolecular N—H⋯O and C—H⋯O interactions can create centrosymmetric dimers and more extensive three-dimensional networks. researchgate.netresearchgate.netnih.gov

Table 1: Hydrogen-Bond Geometry in Ethyl 3-nitro-4-(propylamino)benzoate (Note: Data for a closely related derivative)

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2A⋯O4 | 0.86 | 2.02 | 2.635 (5) | 128 |

| N2—H2A⋯O4i | 0.86 | 2.55 | 3.324 (6) | 150 |

Source: Adapted from Mohd Maidin et al., 2008. nih.gov

Conformational Analysis and Torsion Angles

The conformation of this compound is characterized by the relative orientations of its functional groups, which can be described by torsion angles. The nitro group tends to be nearly coplanar with the benzene (B151609) ring. For instance, in Ethyl 3-nitro-4-(propylamino)benzoate, the dihedral angle formed between the nitro group and the benzene ring is 6.2 (2)°. researchgate.net In a related compound, Ethyl 4-(tert-butylamino)-3-nitrobenzoate, which has two independent molecules (A and B) in its asymmetric unit, the O—N—C—C torsion angles are -0.33 (13)° and 0.93 (14)°, respectively, indicating a high degree of planarity. nih.gov

The intramolecular hydrogen bond between the amino and nitro groups creates a six-membered ring that is typically non-planar. nih.gov In Ethyl 4-ethylamino-3-nitrobenzoate, this ring adopts a flattened-boat conformation. nih.govnih.gov In Ethyl 3-nitro-4-(propylamino)benzoate, it forms an envelope conformation. nih.gov For 4-tert-Butylamino-3-nitrobenzoic acid, a derivative, one of the methyl groups is significantly twisted, with a C6–N2–C7–C9 torsion angle of 62.9 (2)°. researchgate.net

Crystal Packing Motifs (e.g., π-π stacking)

In addition to hydrogen bonding, π-π stacking interactions play a crucial role in the crystal packing of this compound and its analogs. These interactions occur between the aromatic benzene rings of adjacent molecules. In the crystal structure of Ethyl 4-(tert-butylamino)-3-nitrobenzoate, molecules are stacked along the b-axis, stabilized by π–π interactions with centroid-to-centroid distances ranging from 3.7853 (6) to 3.8625 (6) Å. nih.gov

Similarly, in Ethyl 4-anilino-3-nitrobenzoate, chains formed by hydrogen bonds are stacked along the c-axis, linked by π–π interactions with centroid–centroid distances of 3.6240 (3) and 3.5855 (4) Å. researchgate.net In the crystal structure of methyl 4-hydroxy-3-nitrobenzoate, π-stacking interactions with centroid-to-centroid distances of 3.713 (3) Å and 3.632 (3) Å for the two unique molecules in the asymmetric unit contribute to the formation of infinite sheets. mdpi.com

Crystallographic Data Discrepancies and Resolution Strategies

The management and accuracy of crystallographic data are paramount for structural analysis. In public repositories like the Crystallography Open Database (COD), issues with data integrity can arise. For instance, an entry for Ethyl 4-butylamino-3-nitrobenzoate (COD ID: 2222973) experienced problems during data reprocessing. crystallography.net The reprocessing of files from the International Union of Crystallography (IUCr), while intended to be more complete, sometimes "resurrected" data errors that had been corrected in previous revisions. crystallography.net To resolve this, a strategy is required to merge the additional data from reprocessing without overwriting existing, corrected values in the COD files, except in explicitly controlled cases like updating publication titles or chemical names. crystallography.net

Computational Chemistry and Quantum Mechanical Investigations

Computational methods, particularly those based on quantum mechanics, provide deep insights into the molecular properties of this compound.

Density Functional Theory (DFT) Calculations for Geometrical Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational tool used to predict the molecular geometry and vibrational frequencies of compounds like this compound. scispace.comscirp.org The B3LYP hybrid functional combined with a suitable basis set, such as 6-311++G or cc-pVDZ, is commonly employed for these calculations. scispace.comscirp.orgresearchgate.net

These calculations yield an optimized molecular structure corresponding to a minimum on the potential energy surface. scispace.comresearchgate.net The resulting optimized geometrical parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography to validate the computational model. scirp.org Furthermore, DFT calculations can predict the fundamental vibrational wavenumbers and intensities of the compound's infrared (IR) and Raman spectra. scirp.orgresearchgate.net The calculated frequencies are often scaled to better match experimental observations, aiding in the definitive assignment of vibrational bands to specific molecular motions. scirp.orgresearchgate.net

HOMO-LUMO Energy Analysis and Electronic Properties

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and stability. scispace.comresearchgate.net

For derivatives of this compound, DFT and time-dependent DFT (TD-DFT) methods are used to calculate the HOMO and LUMO energies. researchgate.netmdpi.com For example, in a benzimidazole (B57391) derivative synthesized from Ethyl 4-(butylamino)-3-nitrobenzoate, the HOMO energy level was determined to be -5.49 eV and the LUMO was -1.99 eV, calculated from electrochemical and optical measurements. mdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. researchgate.net This analysis is crucial for understanding the potential applications of the compound in areas like materials science, where electronic properties are key. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electron density distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. semanticscholar.org The MEP surface is color-coded to represent different potential values. Regions of negative potential, typically shown in red and yellow, are electron-rich and susceptible to electrophilic attack. Conversely, areas with positive potential, depicted in blue, are electron-poor and are favorable sites for nucleophilic attack. ajchem-a.com

For molecules structurally related to this compound, MEP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the nitro and carboxyl groups, indicating these as the primary sites for electrophilic interaction. semanticscholar.orgmdpi.com The region around the amino group's hydrogen atoms and the aromatic ring's hydrogen atoms generally shows a positive potential, suggesting susceptibility to nucleophilic attack. semanticscholar.org This charge distribution is crucial for understanding how the molecule interacts with its environment, including receptors and enzymes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and intramolecular delocalization of electrons within a molecule. uni-muenchen.de It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). wisc.edu A higher E(2) value signifies a more intense interaction between the electron donor and acceptor, leading to greater molecular stability. wisc.edu

In analyses of similar aromatic nitro compounds, significant delocalization interactions are commonly observed. researchgate.net These interactions often involve the lone pair electrons of the oxygen atoms (donors) interacting with the antibonding orbitals (acceptors) of the aromatic ring and the nitro group. For instance, a key interaction in related molecules is the delocalization of a nitrogen lone pair (n) to an adjacent C-H antibond (σ*), which stabilizes the molecule. wisc.edu The NBO analysis for this compound would similarly reveal the key donor-acceptor interactions that define its electronic structure and stability.

Table 1: Illustrative NBO Analysis for a Structurally Related Compound This table presents typical data from NBO analysis of a related aminobenzoate derivative to illustrate the concept.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π (C1-C6) | π* (C2-C3) | 20.5 | Intramolecular Hyperconjugation |

| π (C4-C5) | π* (N1-O1) | 18.2 | Intramolecular Hyperconjugation |

| LP (O2) | σ* (C7-O1) | 5.8 | Lone Pair Delocalization |

Data is illustrative and based on findings for related compounds like ethyl 4-aminobenzoate. researchgate.net

Molecular Docking Studies with Biological Targets

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the potential interaction between a ligand and a protein's active site.

Derivatives of benzoic acid have been investigated for their potential to inhibit various enzymes. For example, 4-Amino-3-nitrobenzoic acid, the parent acid of the title compound, has been studied for its inhibitory activity against Trypanosoma cruzi trans-sialidase (TcTS), an essential enzyme for the parasite that causes Chagas disease. mdpi.com Docking studies of related benzoic acid derivatives with the TcTS active site have shown interactions with key amino acid residues. mdpi.com Similarly, other benzimidazole derivatives synthesized from nitrobenzoate precursors have been docked against the Epidermal Growth Factor Receptor (EGFR) kinase, a target in cancer therapy. bohrium.com These studies help in rationalizing the observed biological activities and guiding the design of more potent inhibitors. bohrium.com

Table 2: Example of Molecular Docking Targets for Related Benzoic Acid Derivatives

| Compound Class | Biological Target | Potential Application | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | Trypanosoma cruzi trans-sialidase (TcTS) | Anti-Chagas Disease | mdpi.com |

| Benzimidazole Derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer | bohrium.com |

ADMET Prediction for Toxicity Profiling

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a computational process that models the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to identify candidates with favorable profiles and flag potential liabilities, such as toxicity.

For classes of compounds including nitroaromatics, ADMET profiling is crucial. researchgate.net In silico tools can predict various parameters, including potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.gov Predictions for derivatives of 4-amino-3-nitrobenzoate would typically assess properties like lipophilicity, aqueous solubility, and potential for metabolism by key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4). This profiling helps in understanding the compound's potential disposition and toxicity in a biological system before extensive experimental testing is undertaken.

Table 3: Predicted ADMET Properties for a Related Quinoline-Benzoate Derivative

| Property | Prediction | Implication |

|---|---|---|

| Absorption | ||

| GI Absorption | High | Good potential for oral bioavailability |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug interactions via this pathway |

| CYP3A4 Inhibitor | No | Low risk of drug interactions via this pathway |

| Toxicity | ||

| AMES Toxicity | Predicted Non-mutagenic | Low potential for carcinogenicity |

Data is illustrative and based on findings for 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net The analysis generates a surface around the molecule, and the color-coding on this surface indicates the nature and strength of close contacts between atoms. The analysis also produces a 2D "fingerprint plot," which summarizes all intermolecular contacts and provides a percentage contribution for each type of interaction. iucr.org

For related crystalline structures, such as other nitrobenzoic acid derivatives, Hirshfeld analysis typically reveals a high percentage of H···H, O···H/H···O, and C···H/H···C contacts. iucr.orgnih.gov For instance, in 4-Ethylamino-3-nitrobenzoic acid, a closely related compound, intermolecular O-H···O hydrogen bonds form centrosymmetric dimers, and the crystal packing is further influenced by short O···O contacts involving the nitro groups. nih.gov These interactions are fundamental to the stability and physical properties of the crystal. The analysis of this compound would similarly quantify the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern its crystal packing. acs.org

Table 4: Typical Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Organic Crystal

| Interaction Type | Contribution (%) | Description |

|---|---|---|

| H···H | 33.1% | Represents contacts between hydrogen atoms on adjacent molecules. |

| C···H / H···C | 22.5% | Indicates interactions between carbon and hydrogen atoms. |

| Cl···H / H···Cl | 14.1% | Specific to halogenated compounds, showing halogen-hydrogen contacts. |

| O···H / H···O | 11.9% | Crucial for identifying and quantifying hydrogen bonds. |

Data is illustrative and based on findings for (Z)-2-amino-4-(2,6-dichlorophenyl)-5-oxo-3-(phenyl-carbamoyl)-1,2,5,6-tetrahydropyridine-2-carbonitrile. iucr.org

Derivatives and Analogs of Ethyl 4 Amino 3 Nitrobenzoate

Synthesis and Characterization of Substituted Analogs

The synthesis of ethyl 4-acetamido-3-nitrobenzoate is typically achieved through a two-step process. The first step involves the nitration of 4-acetamidobenzoic acid. This is accomplished by dissolving 4-acetamidobenzoic acid in a mixture of nitric and sulfuric acid at a controlled temperature, which leads to the formation of 4-acetamido-3-nitrobenzoic acid.

Following the synthesis of the acid, the second step is a Fischer esterification. The 4-acetamido-3-nitrobenzoic acid is refluxed with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, to yield the final product, ethyl 4-acetamido-3-nitrobenzoate. The progress of this reaction can be monitored using techniques like thin-layer chromatography.

| Property | Value |

| CAS Number | 175204-17-8 |

| Molecular Formula | C11H12N2O5 |

| Appearance | Pale yellow solid |

Characterization data for this compound is established through spectroscopic methods to confirm its structure.

Ethyl 4-(methylamino)-3-nitrobenzoate is synthesized via a nucleophilic aromatic substitution reaction. The process starts with a precursor such as ethyl 4-chloro-3-nitrobenzoate or ethyl 4-fluoro-3-nitrobenzoate. This starting material is then treated with methylamine. The methylamine acts as a nucleophile, displacing the halogen atom (chlorine or fluorine) at the C4 position of the benzene (B151609) ring to form the N-methylamino group.

This reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. The resulting product, ethyl 4-(methylamino)-3-nitrobenzoate, is a key intermediate for the synthesis of other compounds, such as ethyl 3-amino-4-(methylamino)benzoate through the reduction of the nitro group chemicalbook.com.

| Property | Value |

| CAS Number | 71254-71-2 |

| Molecular Formula | C10H12N2O4 |

| Starting Material | Ethyl 4-chloro-3-nitrobenzoate |

| Reagent | Methylamine |

The synthesis of ethyl 4-(ethylamino)-3-nitrobenzoate involves the reaction of ethyl 4-chloro-3-nitrobenzoate with ethylamine (B1201723). In a typical procedure, ethyl 4-chloro-3-nitrobenzoate is refluxed in a solution containing ethylamine and a solvent like tetrahydrofuran for a couple of hours. After the reaction, the solvents are evaporated, and the addition of water causes the product to precipitate as a yellow solid. This solid is then collected by filtration and washed to yield the pure compound nih.gov.

The crystal structure of this compound has been characterized by X-ray analysis. It reveals the presence of a bifurcated intra- and intermolecular N—H⋯(O,O) hydrogen bond. The intramolecular component of this bond results in a non-planar six-membered ring. In the crystal lattice, the intermolecular hydrogen bonds link the molecules together, forming chains that are parallel to the b-axis nih.gov.

| Property | Value |

| Molecular Formula | C11H14N2O4 |

| Appearance | Yellow solid |

| Yield | 80% nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P21/c nih.gov |

Ethyl 4-(butylamino)-3-nitrobenzoate is synthesized by reacting ethyl 4-fluoro-3-nitrobenzoate with butylamine (B146782) in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), in a dry solvent like dichloromethane (B109758). The mixture is stirred overnight at room temperature under a nitrogen atmosphere. After the reaction is complete, the mixture is washed with an aqueous sodium carbonate solution. The organic layer is then separated, dried, and the solvent is evaporated to yield the product.

| Property | Value |

| Molecular Formula | C13H18N2O4 |

| Starting Material | Ethyl 4-fluoro-3-nitrobenzoate |

| Reagents | Butylamine, N,N-diisopropylethylamine |

| Key Structural Feature | Intramolecular N—H···O hydrogen bond |

The synthesis of ethyl 4-amino-3-bromo-5-nitrobenzoate can be achieved through the bromination of ethyl 4-amino-3-nitrobenzoate. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring. The reaction is typically carried out using a brominating agent in a suitable solvent. The positions of the existing amino and nitro groups on the ring direct the incoming bromo group to the C5 position.

Characterization of the final product confirms the presence and position of the bromine atom, along with the other functional groups.

| Property | Value |

| CAS Number | 82760-42-7 |

| Molecular Formula | C9H9BrN2O4 |

| Molecular Weight | 289.08 g/mol |

| Appearance | Solid |

| Boiling Point (Predicted) | 415.8 ± 40.0 °C |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ |

Ethyl 2-amino-3-nitrobenzoate is prepared from 3-nitrophthalic acid. The process involves a mono-esterification of 3-nitrophthalic acid with ethanol in the presence of concentrated sulfuric acid, which is heated to reflux. This produces ethyl 2-carboxy-3-nitrobenzoate. This intermediate then undergoes further reactions, including acyl chlorination and a Curtius rearrangement, followed by hydrolysis to yield 2-amino-3-nitrobenzoic acid. The final step is the esterification of this acid with ethanol to produce the desired ethyl 2-amino-3-nitrobenzoate.

| Property | Value |

| CAS Number | 61063-11-4 |

| Molecular Formula | C9H10N2O4 |

| Melting Point | 108 °C |

| Boiling Point | 350.6 °C at 760 mmHg |

| Flash Point | 165.8 °C |

| Density | 1.33 g/cm³ |

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

This derivative is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. This group is frequently employed in organic synthesis to temporarily block the reactivity of the amine while other parts of the molecule are being modified.

Table 1: Physicochemical Properties of Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O6 nih.gov |

| Molecular Weight | 310.30 g/mol nih.gov |

| IUPAC Name | ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate nih.gov |

In terms of its synthesis, Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can be prepared from 2-amino-3-nitrobenzoic acid. One method involves the hydrolysis of the corresponding ethyl ester. google.com It serves as an intermediate in the synthesis of other compounds, such as ethyl 2-amino-3-nitrobenzoate and Ethyl 1H-benzo[d]imidazole-7-carboxylate.

Mthis compound

A closely related analog, mthis compound, differs by the ester group (methyl instead of ethyl) and the position of the amino and nitro groups. This compound is a synthetic intermediate used in the preparation of molecules with intramolecular hydrogen bonds. chemicalbook.com The presence of the nitro group allows for resonance structures that contribute to the molecule's stability. chemicalbook.com

Table 2: Physicochemical Properties of Mthis compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8N2O4 nih.gov |

| Molecular Weight | 196.16 g/mol nih.gov |

| Appearance | Bright yellow solid |

| IUPAC Name | mthis compound nih.gov |

One common synthesis route for this compound is the Fischer esterification of 4-amino-3-nitrobenzoic acid in methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au An alternative synthesis involves treating 4-amino-3-nitrobenzoic acid with sulfoxide chloride in methanol. chemicalbook.com The product can be characterized using spectroscopic methods. The 1H NMR spectrum in DMSO-d6 shows a broad peak for the aromatic amine, while the 13C NMR spectrum reveals distinct signals for the carbonyl carbon and the aromatic carbons.

Structural Modification Effects on Physico-chemical Properties

The physicochemical properties of derivatives of this compound are significantly influenced by structural modifications. These changes can alter the electronic and steric characteristics of the molecule, thereby affecting its reactivity, solubility, and other properties.

The relative positions of the amino and nitro groups on the benzene ring are a critical factor. When these groups are in adjacent (vicinal) positions, they can form strong intramolecular resonance-assisted hydrogen bonds. researchgate.net This interaction can lead to notable changes in the molecule's geometry, such as increased bond alternation within the H2N–C–C–NO2 fragment and planarization of the amino group. researchgate.net These changes, in turn, can affect the aromaticity of the benzene ring. researchgate.net

The electronic nature of substituents also plays a crucial role. The nitro group is a strong electron-withdrawing group, which decreases the electron density of the aromatic ring. This deactivation of the ring influences its susceptibility to electrophilic aromatic substitution. Conversely, electron-donating groups would increase the electron density of the ring.

Steric effects also come into play. For instance, the rate of alkaline hydrolysis of ethyl nitrobenzoates is affected by the position of the nitro group. A nitro group at the 4-position increases the rate of hydrolysis significantly more than a nitro group at the 2-position, which is attributed to steric hindrance in the ortho-substituted isomer.

Table 3: General Effects of Structural Modifications on Physicochemical Properties

| Structural Modification | Effect on Physicochemical Properties |

|---|---|

| Positional Isomerism | The relative positions of substituents like amino and nitro groups can lead to intramolecular hydrogen bonding, affecting molecular geometry and aromaticity. researchgate.net |

| Electronic Effects | Electron-withdrawing groups (e.g., -NO2) decrease the electron density of the aromatic ring, influencing its reactivity. Electron-donating groups have the opposite effect. |

| Steric Hindrance | Bulky groups near a reaction center can impede the approach of reagents, thereby slowing down reaction rates, as seen in the hydrolysis of ortho-substituted nitrobenzoates. |

| Ester Alkyl Chain | The nature of the alkyl group in the ester functionality (e.g., methyl vs. ethyl) can have a minor influence on properties such as solubility and boiling point. |

Structure-Activity Relationship (SAR) Studies for Derivatives

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For derivatives of aminobenzoic acids and related compounds, these studies are crucial for designing new therapeutic agents.

In the context of antibacterial agents, SAR studies on a series of N,N-disubstituted 2-aminobenzothiazoles, which share some structural similarities with the aminobenzoate scaffold, revealed that an N-propylimidazole moiety was critical for their potent activity against Staphylococcus aureus. nih.gov The removal or replacement of this group with other heterocycles like pyrrole led to a significant loss of activity. nih.gov Furthermore, substitutions on the phenyl ring also modulated the antibacterial effect. nih.gov

For a series of benzoylaminobenzoic acid derivatives investigated as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), quantitative structure-activity relationship (QSAR) studies showed that inhibitory activity was enhanced by increased hydrophobicity, molar refractivity, and aromaticity. The presence of a hydroxyl group at certain positions was also found to be beneficial for activity.

SAR studies on benzoic acid derivatives with anti-sickling properties have also been conducted. iomcworld.comresearchgate.net These studies have shown that specific substitutions on the benzoic acid core can influence the compound's ability to interact with sickled hemoglobin. iomcworld.com For example, various para-substituted benzoic acids, including p-nitrobenzoic acid, have been evaluated to understand the impact of different functional groups on this activity. iomcworld.comresearchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate |

| Mthis compound |

| 4-amino-3-nitrobenzoic acid |

| 2-amino-3-nitrobenzoic acid |

| ethyl 2-amino-3-nitrobenzoate |

| Ethyl 1H-benzo[d]imidazole-7-carboxylate |

| p-toluic acid |

| p-dimethylaminobenzoic acid |

| p-fluorobenzoic acid |

| p-chlorobenzoic acid |

| m-chlorobenzoic acid |

| p-bromobenzoic acid |

| p-nitrobenzoic acid |

Applications in Medicinal Chemistry and Biological Research

Potential Therapeutic Applications

The core structure of Ethyl 4-amino-3-nitrobenzoate has been investigated for its potential in developing new treatments for cancer, inflammation, parasitic infections, and neurodegenerative diseases.

While direct studies on the anticancer properties of this compound are not extensively documented, research into structurally related aminobenzoic acid derivatives highlights the potential of this chemical class. For instance, a diazeniumdiolate known as PABA/NO, which is derived from a substituted aminobenzoic acid, has demonstrated significant activity against human ovarian cancer xenografts in animal models, with potency comparable to the established chemotherapy drug cisplatin (B142131) nih.gov. This suggests that the nitro-substituted aminobenzoic acid scaffold could be a promising starting point for the development of novel anticancer agents.

The direct application of this compound in the development of anti-inflammatory and analgesic drugs is not prominently featured in available research. However, the broader class of nitroaromatic compounds is of significant interest in medicinal chemistry, and the structural motifs present in this compound are relevant to the synthesis of various pharmacologically active molecules. Further investigation is required to determine if this specific compound or its direct derivatives possess significant anti-inflammatory or analgesic potential.

Research has identified the closely related compound, 4-amino-3-nitrobenzoic acid, as a potent inhibitor of Trypanosoma cruzi trans-sialidase (TcTS). nih.gov This enzyme is crucial for the survival and infectivity of the Trypanosoma cruzi parasite, which is the causative agent of Chagas disease nih.gov. In enzymatic assays, 4-amino-3-nitrobenzoic acid demonstrated a 77% inhibition of TcTS, confirming a direct effect on the enzyme nih.gov. The inhibition of this key parasitic enzyme makes this molecular backbone a subject of interest for the development of new anti-Chagas drugs nih.gov.

Table 1: Inhibition of Trypanosoma cruzi trans-sialidase (TcTS)

| Compound | Target Enzyme | % Inhibition | Disease Target |

| 4-amino-3-nitrobenzoic acid | Trypanosoma cruzi trans-sialidase | 77% | Chagas Disease |

This compound and its derivatives have been identified as inhibitors of butyrylcholinesterase (BChE), an enzyme that is considered a promising therapeutic target for Alzheimer's disease nih.govsigmaaldrich.com. In the later stages of Alzheimer's, the activity of BChE increases, making its inhibition a key strategy for managing the disease simsonpharma.com. One study synthesized a series of novel cholinesterase inhibitors based on a nitrobenzoate core structure nih.gov. While the most potent compound from that series was a selective inhibitor of acetylcholinesterase, it also inhibited butyrylcholinesterase at higher concentrations, demonstrating the potential of the nitrobenzoate scaffold in Alzheimer's research nih.gov.

Table 2: Enzyme Inhibition in Alzheimer's Disease Research

| Compound Class | Target Enzyme | Relevance to Disease |

| Nitrobenzoate Derivatives | Butyrylcholinesterase (BChE) | BChE levels and activity increase in later stages of Alzheimer's disease. |

Role as Building Block in Drug Discovery

The chemical structure of this compound makes it an ideal precursor for synthesizing more complex heterocyclic compounds that are known to possess a wide range of pharmacological activities.

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, including benzimidazole (B57391) derivatives. The synthesis process often involves the reduction of the nitro group to an amino group, creating a diamine that can then be cyclized to form the benzimidazole ring system. For example, a synthetic strategy to create novel benzimidazole-based butyrylcholinesterase inhibitors starts with a similar compound, ethyl 4-fluoro-3-nitrobenzoate simsonpharma.com. This precursor is first reacted with an amine, followed by the reduction of the nitro group. The resulting intermediate is then coupled and cyclized to yield the final benzimidazole product simsonpharma.com. This highlights the role of the ethyl nitrobenzoate core as a foundational element for building complex, pharmacologically active heterocyclic molecules.

Intermediate in Synthesis of Specific Pharmaceuticals (e.g., Candesartan Cilexetil)

This compound belongs to the aminonitrobenzoate class of molecules, which are valuable building blocks in pharmaceutical synthesis due to their reactive functional groups. While the core structure is relevant, a close examination of the synthesis of the angiotensin II receptor blocker, Candesartan Cilexetil, reveals that its key intermediates are typically isomers of this compound.

Specifically, the synthesis of Candesartan Cilexetil involves precursors like methyl 2-amino-3-nitrobenzoate or ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate. In these molecules, the functional groups are at the 2- and 3- positions, which is critical for the subsequent cyclization reaction needed to form the benzimidazole ring of Candesartan. For example, a novel synthesis of Candesartan Cilexetil starts with the N-alkylation of Ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzote.

Although this compound is not a direct precursor for Candesartan, the broader class of nitroaromatic esters is fundamental in medicinal chemistry. For instance, the related compound Ethyl 4-nitrobenzoate (B1230335) is a known semi-product in the synthesis of local anesthetics such as procaine (B135) and benzocaine. The synthesis of these agents involves the reduction of the nitro group to an amine, a common transformation for which various methods exist. This highlights the utility of the nitrobenzoate scaffold in creating diverse pharmaceutical agents. The synthesis of a related compound, 4-amino-3-nitrobenzoic acid methyl ester, has been studied, with reaction yields varying based on time, as detailed in the table below.

Table 1: Synthesis Yield of 4-amino-3-nitrobenzoic acid methyl ester

| Reaction Time (hours) | Yield (%) |

|---|---|

| 0.5 | 58 |

| 1 | 75 |

| 2 | 89 |

| 16 | 95 |

Investigations in Drug Delivery Systems

Currently, there is a notable absence of specific research in publicly available scientific literature detailing the investigation or application of this compound within drug delivery systems. While its chemical structure, featuring both hydrogen bond donating and accepting groups as well as lipophilic regions, could theoretically be exploited for formulation or prodrug design, no dedicated studies have been published to confirm such utility.

Biological Activity Profiling and Mechanism of Action Studies

Direct biological activity profiling of this compound is not extensively documented. However, the broader class of nitroaromatic compounds is well-known for a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.

The biological action of these molecules is often linked to the bioreduction of the nitro group. In low-oxygen environments, such as those found in certain tumors or anaerobic bacteria, cellular nitroreductase enzymes can reduce the nitro group to form reactive intermediates like nitroso and hydroxylamine (B1172632) species, or even the corresponding amine. These reactive species can induce cellular damage and oxidative stress, leading to cytotoxicity. This mechanism makes nitroaromatic compounds potential candidates for hypoxia-activated prodrugs.

While specific studies on this compound are lacking, research on structurally similar molecules provides some insight. For example, a study on the N-ethylated derivative, Ethyl 4-ethylamino-3-nitrobenzoate, focused on its synthesis and detailed structural characterization using crystallographic methods, confirming its molecular conformation. This foundational work is a prerequisite for any future investigation into its biological mechanism of action. The wide-ranging activities of nitro compounds suggest that this compound could be a subject for future screening and mechanism of action studies.

Applications in Materials Science and Industrial Chemistry

Use as Intermediate in Functional Material Synthesis

Nitro-substituted benzoate (B1203000) derivatives are recognized for their significant role as intermediates in the synthesis of functional materials, particularly dyes. The presence of the nitro group, a strong electron-withdrawing group, alongside an amino group, which can be readily diazotized, makes compounds like Ethyl 4-amino-3-nitrobenzoate valuable starting materials. This reactivity is foundational in the production of azo dyes, which are a large and commercially important class of colorants.

The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, which is then coupled with another aromatic compound. The amino group on the this compound molecule can undergo this diazotization reaction to form a reactive diazonium salt. This salt can then be used to create a wide variety of azo dyes with different colors and properties. For instance, various monoazo reactive dyes have been synthesized by diazotizing a structurally analogous compound, 3-(4-(4-amino-3-nitrobenzyl)-2-nitrophenyl)-2-phenylquinazolin-4(3H)-one, and coupling it with different aromatic components. ijsr.net This highlights the utility of the aminonitro-aromatic moiety in creating complex and functional dye molecules. The versatility of aminobenzoic acid derivatives makes them fundamental building blocks in the synthesis of dyes and other functional materials.

Potential in Agrochemistry

Development of Optoelectronic Materials

The development of novel organic materials for optoelectronic applications is a rapidly growing field of research. Compounds with conjugated pi-systems and electron-donating/withdrawing groups often exhibit interesting nonlinear optical (NLO) properties, making them suitable for devices like optical switches and frequency converters.

Aromatic amines are a class of compounds being explored for these properties. For example, Ethyl p-amino benzoate (EPAB), a related compound lacking the nitro group, has been identified as a novel organic non-linear optical material. researchgate.net Single crystals of EPAB have been grown from melt and have shown potential for electro-optical applications. researchgate.net

Furthermore, the core structure of this compound is relevant to the synthesis of sensitizers for dye-sensitized solar cells (DSSCs). Research into novel reactive azo-dyes derived from 4-amino-3-nitrobenzaldehyde (B1281796) for potential use in DSSCs has been conducted. iosrjournals.org These dyes are designed to absorb light and inject electrons into a semiconductor, a key process in solar energy conversion. The combination of amino and nitro groups on the aromatic ring can be tailored to tune the electronic and optical properties of the resulting dyes, influencing their performance in such devices. The mechanical and chemical properties of polymers containing related chromophores make them promising for the development of optoelectronic and photonic devices. mdpi.com

Applications in Undergraduate Organic Chemistry Experiments

The synthesis of esters and the exploration of aromatic chemistry are fundamental topics in undergraduate organic chemistry curricula. The preparation of derivatives of 4-amino-3-nitrobenzoic acid provides an excellent basis for a teaching laboratory experiment due to its visual nature and the straightforward techniques involved.

A well-documented experiment for introductory organic chemistry courses is the synthesis of the methyl ester, 4-amino-3-nitrobenzoic acid methyl ester, via a Fischer esterification. bond.edu.au This reaction serves as a valuable hands-on learning tool, demonstrating key concepts such as acid catalysis, reaction monitoring by thin-layer chromatography (TLC), and purification by liquid-liquid extraction. bond.edu.au The starting material, 4-amino-3-nitrobenzoic acid, and the final product are both brightly colored solids, allowing students to visually track the progress of the purification process. bond.edu.au

The synthesis of the corresponding ethyl ester, this compound, would follow the same well-established Fischer esterification principle, simply substituting methanol (B129727) with ethanol (B145695). The experiment's suitability for an undergraduate lab is enhanced by its manageable timescale, with workable yields being achievable within a typical 1- to 3-hour laboratory session. bond.edu.au

Table 1: Reaction Parameters for the Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester bond.edu.au

| Reaction Time | Yield | Suitability for Undergraduate Lab |

| 30 minutes | Lower | Possible, but may result in lower isolated yield. |

| 1 hour | Workable | Optimal for a standard laboratory period. |

| 2 hours | Good | Good yield, may extend beyond a single lab period. |

| 16 hours | High | Highest yield, suitable for an overnight reaction. |

Students can characterize the product using modern spectroscopic methods such as ¹H NMR and ¹³C NMR, providing experience in spectral interpretation to confirm the structure of the synthesized ester. bond.edu.au This type of experiment effectively bridges theoretical concepts with practical laboratory skills in a visually engaging manner.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

Future synthetic research is expected to pivot towards greener and more efficient methodologies. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Sustainable chemistry approaches aim to mitigate these issues.

One promising avenue is the adoption of catalytic reduction methods for the nitro group, which is a key step in the synthesis of aminobenzoates from their nitro precursors. orgsyn.org The use of catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere is a well-established method. chemicalbook.com However, future research could explore more sustainable catalysts, such as earth-abundant metal nanoparticles, to reduce cost and environmental impact.

Another key area is the development of green reaction media . A notable example is the use of indium metal in the presence of ammonium (B1175870) chloride in aqueous ethanol (B145695) for the selective reduction of aromatic nitro compounds. orgsyn.org This method is environmentally friendly due to the use of water as a solvent and avoids the need for hazardous acid catalysts. orgsyn.org

Furthermore, energy-efficient synthesis methods like microwave-assisted and ultrasound-assisted synthesis are gaining traction. These techniques can significantly reduce reaction times and improve yields. scirp.org For instance, the esterification of 4-nitrobenzoic acid with ethanol has been successfully carried out using microwave irradiation, demonstrating a simple and environmentally friendly approach. scirp.org

| Method | Key Features | Potential Advantages |

| Catalytic Hydrogenation | Use of catalysts like Pd/C. | High efficiency and selectivity. |

| Indium-mediated Reduction | Performed in aqueous ethanol. | Environmentally friendly, avoids harsh acids. |

| Microwave/Ultrasound | Utilizes microwave or ultrasonic irradiation. | Reduced reaction times, increased yields. |

| Zeolite Catalysis | Employs nanoporous zeolite catalysts. | Heterogeneous catalysis, easy separation. scirp.org |

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the molecular structure and properties of Ethyl 4-amino-3-nitrobenzoate is crucial for its application. Advanced analytical techniques provide deep insights into its structural and electronic characteristics.

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule. Studies on similar compounds, such as Ethyl 4-ethylamino-3-nitrobenzoate, have revealed detailed information about bond lengths, angles, and intermolecular interactions like hydrogen bonding. nih.govnih.gov Such studies on this compound would provide invaluable data on its solid-state conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the molecular structure in solution. Detailed spectral assignments, as have been performed for related aminobenzoates, would verify the connectivity of atoms and provide information about the chemical environment of each nucleus. orgsyn.org

Vibrational spectroscopy , including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, probes the vibrational modes of the molecule. These experimental techniques, when coupled with computational methods like Density Functional Theory (DFT), allow for a complete assignment of the vibrational spectra, offering a deeper understanding of the molecular structure and bonding.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | 3D molecular structure, bond lengths, bond angles, intermolecular interactions. nih.gov |

| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of nuclei. orgsyn.org |

| FT-IR and FT-Raman | Molecular vibrational modes, functional group identification. |

| Mass Spectrometry | Molecular weight, fragmentation patterns. chemicalbook.com |

In-depth Mechanistic Studies of Biological Interactions

The presence of both an amino and a nitro group on the benzene (B151609) ring suggests that this compound could have interesting biological activities. The nitroaromatic scaffold is a key feature in many prodrugs. ackerleylab.comoup.com

A primary area of investigation would be the compound's potential as a substrate for nitroreductase enzymes . oup.com These enzymes are found in bacteria and can be expressed in cancer cells, making them a target for gene-directed enzyme prodrug therapy (GDEPT). ackerleylab.com The mechanism involves the two-electron reduction of the nitro group (Ar-NO₂) to a nitroso (Ar-NO) and subsequently to a hydroxylamine (B1172632) (Ar-NHOH) species. mdpi.com These reduced metabolites are often highly cytotoxic, alkylating DNA and other biomolecules. mdpi.com

The general mechanism of nitroreductase action follows a ping-pong bi-bi redox pathway, where the enzyme's flavin mononucleotide (FMN) cofactor is first reduced by NAD(P)H and then re-oxidized by the nitroaromatic substrate. ackerleylab.comoup.com The reduction of the nitro group acts as an "electronic switch," pushing electron density back into the aromatic ring and activating other functional groups or leading to the release of a cytotoxic agent. ackerleylab.com

Further research could also explore the interactions of the aminobenzoate moiety. Aminobenzoic acid derivatives are known to interact with various biological targets. nih.govnih.gov For example, they can act on ion channels in nerve membranes. nih.gov Studies on how this compound interacts with biological macromolecules like proteins and nucleic acids would be crucial to understanding its potential therapeutic or toxic effects.

Development of Structure-Based Drug Design Strategies

Building on the mechanistic understanding, structure-based drug design can be employed to develop novel therapeutic agents based on the this compound scaffold. A key strategy is the design of hypoxia-activated prodrugs . nih.govnih.gov